(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol - 2097970-55-1

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Catalog Number: EVT-1771673
CAS Number: 2097970-55-1
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Compound Description: This compound was synthesized via condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. Its structure was confirmed using NMR spectroscopy and X-ray diffraction. []

Relevance: While not directly analogous, this compound shares the core 1H-pyrazole structure with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. The research highlights synthetic methodologies for similar heterocyclic systems and emphasizes structural confirmation through spectral and crystallographic techniques. []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This compound was synthesized by reacting 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Its structure was confirmed by X-ray diffraction and spectral analysis. []

Relevance: Similar to the target compound, this structure also contains the 1H-pyrazole motif. The research further underscores the significance of X-ray diffraction and spectral methods in characterizing these complex molecules, highlighting the recurring theme of structural determination in this field. []

AT9283

Compound Description: AT9283, or 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-yl)urea, is a known anticancer agent. This study investigates its therapeutic potential for allergic disorders and finds that it inhibits mast cell degranulation and suppresses inflammatory cytokine secretion. []

Relevance: This compound shares the 1H-pyrazol-4-yl subunit with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. The research emphasizes the biological activity of compounds containing this structural motif, suggesting potential pharmacological applications for the target compound as well. []

Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate

Compound Description: This compound features two independent molecules of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide and a methanol molecule. Crystallographic analysis reveals its intricate three-dimensional supramolecular architecture formed via hydrogen bonds and weak interactions. []

Relevance: This compound, while not identical, possesses the 1H-pyrazol-4-yl moiety, similar to (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. The research emphasizes the importance of crystallographic studies in understanding the structural features and intermolecular interactions of these compounds, further highlighting the relevance of structural analysis to the target compound. []

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

Compound Description: NT-0249 is a novel NLRP3 inhibitor under investigation for its preclinical pharmacology. Studies demonstrate its potency and selectivity, with promising results in mouse models of inflammation, including cryopyrin-associated periodic syndromes (CAPS). []

Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl moiety, exhibiting structural similarity to the 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. This research highlights the therapeutic potential of compounds with similar structural features, suggesting that the target compound might also possess valuable pharmacological properties. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized through a multi-step process, including a Buchwald–Hartwig arylamination. It demonstrates inhibitory potency for specific kinases with a cysteine residue in their hinge region. []

Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl structural feature with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. The research underscores the potential of compounds bearing this moiety as kinase inhibitors, hinting at possible biological activities for the target compound. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It shows promise in treating fibrotic diseases by reducing collagen expression in preclinical models. []

Relevance: This compound, while structurally distinct, highlights the therapeutic potential of targeting ALK5 for fibrotic diseases. As the target compound (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol belongs to a similar chemical space, it prompts further investigation into its potential interaction with ALK5 and possible antifibrotic properties. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This compound, a 5H-chromeno[2,3-b]pyridine derivative, was synthesized via a multicomponent reaction. Its structure was confirmed by various spectroscopic techniques, and its ADME properties were assessed. []

Relevance: This compound, while not directly related, shares the 1H-pyrazol-4-yl structural motif with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. The study emphasizes the use of multicomponent reactions in synthesizing similar heterocyclic systems and highlights the importance of evaluating ADME properties for potential drug candidates. []

1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl) propane-1,3-dione

Compound Description: This compound was synthesized using a solvent-free, microwave-assisted method employing K2CO3 as a green solid support. This approach offers advantages over conventional methods, including reduced reaction times and increased yields. []

Relevance: Although structurally different, this research highlights efficient synthetic methodologies, particularly microwave-assisted reactions, applicable to synthesizing similar heterocyclic compounds, including the target compound, (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. []

5-((1, 3-DIPHENYL-1H-PYRAZOL-4-YL) METHYLENE) THIAZOLIDINE-2, 4-DIONES

Compound Description: A series of these derivatives were synthesized using ionic liquids as a reaction medium, showcasing the versatility of this approach. Their anticancer activity was evaluated against various human cancer cell lines. []

Relevance: While not a direct analog, this research emphasizes the application of ionic liquids in organic synthesis and the biological evaluation of compounds containing a 1,3-diphenyl-1H-pyrazol-4-yl moiety. This suggests a potential avenue for synthesizing (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and exploring its potential biological activities. []

Dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate

Compound Description: This copper(II) complex, synthesized from CuCl2·2H2O and 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, exhibits a distorted octahedral geometry. It displays promising bioactivity, inhibiting protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative effects against MCF7 breast cancer cells. []

Relevance: While not directly comparable, this research highlights the biological activity of metal complexes containing a 1H-pyrazole moiety. This suggests exploring the potential of synthesizing metal complexes with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and evaluating their potential biological properties. []

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator investigated for treating type 2 diabetes. It demonstrated promising efficacy in preclinical studies, mitigating hypoglycemia risk associated with "full" GK activators. []

Relevance: While not structurally analogous to (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, BMS-820132's development as a "partial" GK activator highlights the therapeutic potential of fine-tuning drug activity to improve the safety and efficacy profile. This concept might be relevant when exploring the pharmacological applications of the target compound. []

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: These compounds, featuring a disordered thiophene unit, were investigated for their supramolecular assembly. The research highlights the role of C—H⋯N and C—H⋯O hydrogen bonds in forming molecular sheets within the crystal structures. []

Relevance: Though structurally diverse, this study emphasizes the significance of non-covalent interactions, like hydrogen bonding, in the solid-state packing of compounds containing a 1H-pyrazol-4-yl moiety. These findings are relevant to understanding the structural features and potential intermolecular interactions of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. []

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

Compound Description: This iron(II) complex, characterized by X-ray crystallography, exhibits a distorted pseudo-octahedral coordination environment. The study investigates its molecular structure and packing arrangement, highlighting the role of weak hydrogen bonds in forming a three-dimensional lattice. []

Relevance: This compound, while structurally different, exemplifies the coordination chemistry of ligands containing a 1H-pyrazol-1-yl unit. The research highlights the structural diversity of metal complexes and emphasizes the importance of crystallography in understanding their coordination geometry, which might be relevant when studying the interactions of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol with metal ions. []

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

Compound Description: This iron(II) complex, with a low-spin configuration, features an anionic tridentate ligand coordinating through the N atoms of pyrazole, pyridine, and triazole groups. The study employs Hirshfeld surface analysis to quantify intermolecular interactions. []

Relevance: While structurally distinct, this research emphasizes the utility of Hirshfeld surface analysis in quantifying intermolecular interactions in crystalline materials. This approach might be relevant when analyzing crystallographic data for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, providing insights into its intermolecular interactions. []

(Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O’)(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane

Compound Description: This binuclear gadolinium (III) complex, synthesized using 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, was characterized by single-crystal XRD. The study investigates its photophysical properties and suggests the ligand's potential in preparing luminescent Eu3+ and Sm3+ complexes. []

Relevance: This compound highlights the use of ligands containing a 1-methyl-1H-pyrazol-4-yl unit for synthesizing lanthanide complexes with interesting photophysical properties. While not a direct analog, it suggests exploring the potential of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol in developing new luminescent materials. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a potent, irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. Its development was driven by structure-based drug design, aiming to improve potency and selectivity against specific EGFR mutations. []

Relevance: This compound exemplifies the successful application of structure-based drug design in developing potent and selective kinase inhibitors. Although targeting a different kinase, this approach might be valuable when exploring (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol's potential as a kinase inhibitor, guiding modifications to optimize its binding affinity and selectivity. []

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

Compound Description: This iron(II) complex, characterized by X-ray crystallography, exhibits a low-spin state and a distorted pseudo-octahedral geometry. The study investigates its crystal packing and identifies weak intermolecular interactions contributing to its three-dimensional structure. []

Relevance: While structurally diverse, this research highlights the structural analysis of metal complexes with ligands containing a 1H-pyrazol-1-yl moiety. This information could be relevant when investigating the coordination behavior and solid-state packing of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol in the presence of metal ions. []

Diphenyl(Arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates

Compound Description: These compounds, featuring a 1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl moiety, were synthesized and evaluated for their antimicrobial activities. The study reports moderate antibacterial and antifungal activities for these derivatives. []

Relevance: While not directly analogous to (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, these compounds share a similar pyrazole-based scaffold and highlight the potential of this structural motif for developing antimicrobial agents. This finding suggests the worth of evaluating the target compound for similar activities. []

8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones

Compound Description: This series of compounds, synthesized through a one-pot multicomponent reaction, emphasizes a green chemistry approach with high yields. The method utilizes a condensation reaction between an aryl-substituted pyrazole-carbaldehyde, thiosemicarbazide, and a quinolinone derivative. []

Relevance: While not a direct structural analog, this research showcases a green chemistry approach to synthesizing complex heterocyclic compounds. This approach, emphasizing efficiency and environmental friendliness, might be applicable to synthesizing (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and its derivatives. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: These two series of heterocycles were synthesized through multistep reactions involving chalcones, pyrazolines, and triazoles. The final structures were confirmed by X-ray crystallography, highlighting the use of this technique in structural characterization. []

Relevance: This research, although focusing on different heterocyclic systems, emphasizes the use of multistep synthesis and the importance of X-ray crystallography in confirming molecular structures. These aspects are relevant to studying (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, particularly in designing synthetic routes and confirming the structures of its derivatives. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: This group of pyrazole-based heterocycles linked to a sugar moiety was synthesized and evaluated for antidiabetic activity. Some compounds showed moderate activity compared to the standard drug remogliflozin. []

Relevance: This study emphasizes the potential of incorporating pyrazole units into larger molecular frameworks for developing therapeutic agents, specifically for diabetes. This concept may be relevant when exploring the structure-activity relationships and potential applications of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol by considering similar modifications and investigating its activity against metabolic diseases. []

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolm-4(1H)-one

Compound Description: This compound, synthesized using 2,3-dichloropyridine as the starting material, exhibits insecticidal activity against Plutella xylostella (diamondback moth). Its structure was confirmed by various spectroscopic techniques, including single-crystal X-ray diffraction. []

Relevance: Although not a direct analog, this study highlights the synthesis and insecticidal activity of a molecule containing a 1H-pyrazol-5-yl moiety. This finding suggests exploring the potential of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and its derivatives for developing new insecticides or pesticides. []

Co(II) Chelate Of 1-(-5-Hydroxy-3- Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

Compound Description: This cobalt(II) chelate was synthesized and investigated for its toxicological and biochemical effects in rats. The study found no acute toxicity but observed potential liver toxicity upon prolonged administration. []

Relevance: While structurally distinct, this study highlights the importance of evaluating the toxicological and pharmacological profiles of metal complexes, particularly those containing heterocyclic ligands. This aspect is crucial when considering the potential applications of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, especially if metal complexation is considered for its development. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: These compounds, designed as selective TYK2 inhibitors, show promise in treating inflammatory bowel disease (IBD). The study highlights their synthesis, structure-activity relationships, and efficacy in preclinical models of IBD. []

Relevance: While not structurally identical, this research emphasizes the therapeutic potential of targeting TYK2 for treating inflammatory diseases. Since the target compound (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol shares some structural features with these TYK2 inhibitors, it prompts investigations into its potential interaction with TYK2 and possible anti-inflammatory properties. []

2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride

Compound Description: This compound served as a versatile building block for synthesizing various pyrazole-based heterocycles, including benzoxazinones, indolines, pyrazolones, and pyrimidopyrimidines. These derivatives were then screened for their antioxidant activities. []

Relevance: Although not an exact analog, this research emphasizes the versatility of pyrazole-containing building blocks for synthesizing diverse heterocyclic systems with potential biological activities. This concept might be valuable when exploring synthetic modifications and potential applications of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, suggesting avenues for creating a library of compounds with diverse biological properties. []

{[Zn(ip)(H2L)]·4H2O}n

Compound Description: This zinc(II) coordination polymer, featuring 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole (H2L) and isophthalic acid (H2ip) ligands, forms a 2D layer structure. The study investigates its structural, thermal, and luminescent properties. []

Relevance: While structurally distinct, this research showcases the synthesis and characterization of coordination polymers using ligands containing a 1H-pyrazol-4-yl moiety. It suggests the potential of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol as a ligand for developing new coordination polymers or metal-organic frameworks with potentially interesting properties. []

Cadmium(II) coordination polymers of 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole

Compound Description: Four different cadmium(II) coordination polymers were synthesized by reacting 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole with various aromatic polycarboxylate ligands. The study investigates their structural diversity and properties, highlighting the influence of ligand choice on framework formation. []

Relevance: This research underscores the versatility of N-donor ligands in constructing coordination polymers with diverse structures and properties. While not directly comparable, it suggests the potential of investigating (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol as a building block for creating new coordination polymers or metal-organic frameworks, potentially leading to materials with interesting applications. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound, a potent glycine transporter 1 (GlyT1) inhibitor, was designed by combining structural features from different chemotypes. It exhibits significant effects in rodent models of schizophrenia without adverse central nervous system side effects. []

Relevance: This research highlights the successful design of a potent and selective GlyT1 inhibitor with therapeutic potential for schizophrenia. While (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol might not directly interact with GlyT1, this study emphasizes the importance of structure-based design and exploring diverse chemical space to develop new therapeutics. This approach might inspire modifications to the target compound to target specific biological targets. []

2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides

Compound Description: These antipyrine derivatives were synthesized and characterized by X-ray crystallography and Hirshfeld surface analysis. The study reveals the importance of hydrogen bonding and π-interactions in stabilizing their crystal structures. []

Relevance: Although not directly analogous, this research emphasizes the significance of intermolecular interactions, particularly hydrogen bonding and π-stacking, in the solid-state packing of pyrazole-containing compounds. These findings can inform the analysis of crystallographic data for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and its derivatives, contributing to a better understanding of their solid-state properties. []

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Compound Description: This N,O-heteroditopic ligand was used to synthesize various coordination complexes with cobalt(II), nickel(II), zinc(II), cadmium(II), and copper(II). The study investigates the structural diversity of these complexes and highlights the ligand's ability to form both discrete and polymeric structures. []

Relevance: This research demonstrates the versatility of ligands containing both pyrazole and carboxylate groups in coordinating to metal ions and forming diverse structures. While (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol does not possess a carboxylate group, this study inspires exploring the coordination chemistry of the target compound with various metal ions and investigating the potential of incorporating additional coordinating groups to access a wider range of structures and properties. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one

Compound Description: This compound served as a precursor for synthesizing various heterocyclic derivatives, including hydrazides, imidazolones, triazinones, and oxadiazoles. The synthesized compounds were screened for antibacterial, antifungal, and anticancer activities. []

Relevance: This study emphasizes the synthetic versatility of a pyrazole-containing building block to access diverse heterocyclic systems with potential biological activities. Although structurally different, it inspires exploring similar transformations using (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol as a starting point, potentially yielding novel compounds with interesting pharmacological profiles. []

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

Compound Description: This pyrazole-containing furanone derivative was utilized to synthesize a series of compounds, including hydrazides, pyrrolones, and oxazinones. The synthesized compounds were evaluated for their antibacterial, antifungal, and anticancer activities. []

Relevance: While not an exact analog, this research highlights the versatility of pyrazole-containing compounds as building blocks for accessing diverse heterocyclic systems with potential medicinal applications. This approach could guide exploring the synthetic potential of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and developing a library of its derivatives with potential biological activities. []

[SnR2(Q2Q)] (1: R = isobutyl (Bui); 2: R = n-octyl (Ot); 3: R = n-dodecyl (Do))

Compound Description: These organotin(IV) complexes were synthesized using 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione (Q2QH2) as a ligand. The study investigates the structural features of these complexes in both the solid state and solution. []

Relevance: This research highlights the ability of pyrazole-containing ligands to form complexes with organotin(IV) compounds. While (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol might not be a direct analog to Q2QH2, this study suggests exploring the potential of the target compound and its derivatives as ligands for organometallic chemistry, potentially leading to complexes with interesting catalytic or biological properties. []

3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

Compound Description: This research focuses on identifying and characterizing a novel crystalline form of the title compound, which is important for developing stable and effective formulations. []

Relevance: Although not directly related structurally, this study highlights the significance of polymorphism in drug development, even when dealing with compounds already known for their biological activities. This consideration is relevant when exploring the potential therapeutic applications of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, as different solid-state forms might exhibit different physicochemical properties, impacting its formulation and efficacy. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones

Compound Description: Two series of these functionalized chalcones were synthesized and characterized, focusing on their supramolecular assembly in the solid state. The study reveals different hydrogen-bonding patterns leading to distinct packing arrangements. []

Relevance: While not direct analogs, this research highlights the structural diversity and varied supramolecular arrangements possible for pyrazole-containing chalcones. This emphasizes the importance of structural analysis in understanding solid-state properties, which could be relevant when investigating (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol and its potential derivatives, especially if they possess similar structural motifs capable of engaging in intermolecular interactions. []

N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides

Compound Description: This series of bi-pyrazole compounds was synthesized and evaluated for their antiviral, insecticidal, and fungicidal activities. Some derivatives showed promising activity against tobacco mosaic virus and certain insect larvae. []

Relevance: This study highlights the biological potential of compounds incorporating a bi-pyrazole scaffold. Although structurally different from (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, this research inspires exploring the synthesis and biological evaluation of compounds containing the target compound's core structure within a bi-pyrazole framework. This could lead to the discovery of new derivatives with enhanced or novel biological activities. []

[1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-3-Substituted Phenyl-1h-Pyrazol-4-L] [Methylene] Aniline Derivatives

Compound Description: This series of Schiff base derivatives, synthesized by condensing pyrazole-carbaldehydes with aromatic amines, were evaluated for antimicrobial, antioxidant, and larvicidal activities. []

Relevance: This study demonstrates the versatility of pyrazole-containing aldehydes in synthesizing Schiff base derivatives with potential biological activities. Although structurally different, it suggests exploring the synthesis and biological evaluation of analogous Schiff bases derived from (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol. This approach could lead to new derivatives with improved or unique biological profiles. []

2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate

Compound Description: This salt, containing a di-cation with two pyrazole rings linked by a pyridine unit, was unexpectedly obtained while attempting to synthesize a metal complex. The study highlights the importance of considering unintended reaction pathways and unexpected product formation in chemical synthesis. []

Relevance: While not directly analogous, this research underscores the importance of careful characterization and analysis in synthetic chemistry. When working with (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, especially when exploring its reactivity and derivatization, it is crucial to consider the possibility of unexpected reactions or rearrangements, as they might lead to interesting or novel compounds. []

Properties

CAS Number

2097970-55-1

Product Name

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

IUPAC Name

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

InChI

InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2

InChI Key

PRXOZYIESBKGLC-UHFFFAOYSA-N

SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.